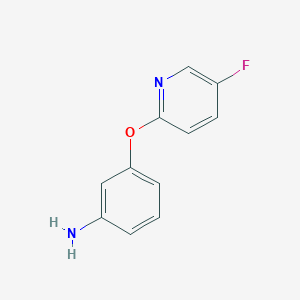

3-(5-Fluoropyridin-2-yloxy)aniline

Description

Contextual Significance of Fluorinated Pyridines in Medicinal Chemistry

Fluorinated pyridines are a cornerstone in the design of modern pharmaceuticals. The strategic placement of fluorine atoms and the inherent properties of the pyridine (B92270) ring contribute significantly to the therapeutic potential of a wide range of drugs.

The pyridine ring is classified as a "privileged structure" in medicinal chemistry due to its presence in a vast number of biologically active compounds and approved drugs. nih.govgoogle.comnih.govmyskinrecipes.com Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets like enzymes and receptors. researchgate.net The aromatic nature of the pyridine ring also allows for π-π stacking interactions. This versatility has led to its incorporation in drugs for a wide array of diseases, including cancer, bacterial infections, and cardiovascular conditions. google.commyskinrecipes.com The pyridine scaffold is found in natural products, vitamins, and coenzymes, highlighting its fundamental role in biological processes. google.comnih.govresearchgate.net

The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles. epo.orgnih.gov Fluorine's unique properties, such as its small size and high electronegativity, can profoundly influence a molecule's behavior in a biological system.

Strategic Incorporation of Fluorine Atoms in Bioactive Molecules

Overview of the Chemical Class: Aryloxyanilines and Related Heterocycles

The aryloxyaniline moiety serves as a linker in many biologically active compounds, connecting different chemical substructures. This class and related heterocyclic systems are prevalent in medicinal chemistry.

Phenoxyalkylbenzimidazoles have been investigated for their potent biological activities, particularly as antitubercular agents. Research in this area has involved systematic modifications of the phenoxy, alkyl, and benzimidazole (B57391) portions of the molecule to establish structure-activity relationships. While some compounds in this class have shown excellent potency against Mycobacterium tuberculosis, they can also face challenges such as rapid metabolism.

Imidazopyridazines are fused heterocyclic systems that are considered privileged scaffolds in medicinal chemistry. They are structurally analogous to purines and have been explored for a variety of therapeutic applications, including as kinase inhibitors for cancer treatment, as well as for their potential antiviral, and anticonvulsant properties. The development of compounds based on this scaffold highlights the ongoing search for novel therapeutic agents.

Orexin (B13118510) Receptor Antagonists Featuring Fluoropyridine Moieties

The orexin system, consisting of orexin-A and orexin-B neuropeptides and their receptors (OX1R and OX2R), plays a crucial role in regulating wakefulness. nih.govnih.gov Consequently, antagonists of these receptors have been developed as treatments for insomnia. nih.govwikipedia.org A notable class of these drugs, known as dual orexin receptor antagonists (DORAs), features the 3-(5-Fluoropyridin-2-yloxy)aniline scaffold as a key structural element.

The table below provides an overview of selected orexin receptor antagonists, highlighting their receptor binding affinities.

| Compound | OX1R Ki (nM) | OX2R Ki (nM) | Notes |

| Suvorexant | 0.55 wikipedia.org | 0.35 wikipedia.org | A dual orexin receptor antagonist approved for the treatment of insomnia. nih.govwikipedia.orgebi.ac.uk |

| Lemborexant | 6.1 ncats.io | 2.6 ncats.io | A dual orexin receptor antagonist containing the this compound moiety. ncats.iowikipedia.org |

| Daridorexant | 0.47 researchgate.netwikipedia.org | 0.93 wikipedia.orgnih.gov | A dual orexin receptor antagonist with a relatively short elimination half-life. wikipedia.orgfda.gov |

| Filorexant | <3 medchemexpress.com | <3 medchemexpress.com | An investigational dual orexin receptor antagonist. medchemexpress.comdrugbank.com |

Other Biologically Relevant Fluoropyridine-Containing Compounds

The incorporation of a fluoropyridine moiety is a common strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of drug candidates. nih.govspectrumchemical.commdpi.com Beyond orexin receptor antagonists, this structural motif is found in a variety of other biologically active compounds.

For instance, fluoropyridines are integral to the development of certain antibacterial agents. A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and shown to exhibit potent antibacterial activity against Gram-positive bacteria, including drug-resistant strains. mdpi.com In some cases, these compounds demonstrated significantly greater inhibitory effects than existing antibiotics like linezolid (B1675486). mdpi.com

Fluoropyridine derivatives have also been investigated for their potential as inhibitors of the factor VIIa/tissue factor (FVIIa/TF) complex, which is a key player in blood coagulation. nih.gov The fluoropyridine core in these inhibitors helps to orient other functional groups for optimal binding within the active site of the enzyme complex. nih.gov Furthermore, fluorinated pyridines serve as important intermediates in the synthesis of various agrochemicals and other pharmaceutical agents. ossila.comgoogle.comchemspider.com

The table below presents examples of biologically relevant compounds containing a fluoropyridine or a related chloro-fluoro-pyridine structure.

| Compound Name | CAS Number | Molecular Formula | Biological Relevance/Application |

| 2-(5-Fluoropyridin-3-yl)aniline | 1248116-93-9 | C₁₁H₉FN₂ | Chemical intermediate. chemcd.com |

| 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline | Not Available | C₁₂H₈ClF₃N₂O | Chemical intermediate. amerigoscientific.com |

| 3-Chloro-4-(5-chloropyridin-2-yloxy)aniline | Not Available | C₁₁H₈Cl₂N₂O | Research chemical. evitachem.com |

| 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile | 82671-02-1 | C₆HCl₂FN₂ | Precursor for the synthesis of antibiotics like Gemifloxacin. ossila.com |

| Fluroxypyr | 69377-81-7 | C₇H₅Cl₂FN₂O₃ | Herbicide. chemspider.com |

| methyl O-(4-amino-3,5-dichloro-6-fluoropyridin-2-yloxy)acetate | 54638-02-0 | C₈H₇Cl₂FN₂O₃ | Chemical intermediate. nih.gov |

Current Research Landscape and Academic Focus on the Compound

The current research landscape surrounding this compound and related fluoropyridine structures remains active, with a significant focus on the discovery and optimization of novel therapeutic agents. Academic and industrial research continues to explore the potential of this scaffold in various therapeutic areas.

One prominent area of investigation is the development of new antibacterial agents. Recent studies have demonstrated that modifications of the fluoropyridine core, such as in the 3-(5-fluoropyridine-3-yl)-2-oxazolidinone series, can lead to compounds with potent activity against clinically relevant pathogens. mdpi.com This line of research is particularly important given the growing threat of antibiotic resistance.

Furthermore, the success of fluoropyridine-containing orexin receptor antagonists like Lemborexant has spurred ongoing interest in developing new modulators of the orexin system. nih.govyoutube.com Research in this area aims to identify novel agonists and antagonists with improved efficacy, selectivity, and pharmacokinetic profiles for the treatment of sleep disorders and potentially other neurological conditions. researchgate.net The versatility of the fluoropyridine scaffold allows for systematic structural modifications to fine-tune the pharmacological properties of these compounds. The introduction of fluorine into heterocyclic compounds is a well-established strategy to enhance metabolic stability and bioavailability, making fluoropyridines attractive building blocks in drug design. nih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(5-fluoropyridin-2-yl)oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-8-4-5-11(14-7-8)15-10-3-1-2-9(13)6-10/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFXPGGXIADBOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 5 Fluoropyridin 2 Yloxy Aniline and Analogues

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of 3-(5-Fluoropyridin-2-yloxy)aniline and its analogs. This class of reactions involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group. The electron-deficient nature of the pyridine (B92270) ring, particularly when substituted with a halogen, makes it an excellent substrate for SNAr reactions.

Reaction of Aminophenols with Halogenated Pyridines

A primary and direct route to this compound involves the reaction of 3-aminophenol (B1664112) with a suitably halogenated pyridine, such as 2-chloro-5-fluoropyridine (B44960) or 2,5-difluoropyridine. This reaction is a classic example of an SNAr mechanism, where the hydroxyl group of the aminophenol, typically deprotonated by a base to form a more potent phenoxide nucleophile, attacks the carbon atom bearing a halogen on the pyridine ring. The presence of the fluorine atom at the 5-position of the pyridine ring further activates the 2-position towards nucleophilic attack.

The reaction is generally performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often requires elevated temperatures to proceed at a reasonable rate. The choice of base is crucial, with common options including potassium carbonate (K₂CO₃) or sodium hydride (NaH). These bases are strong enough to deprotonate the phenolic hydroxyl group without significantly reacting with the amine functionality.

A similar strategy can be employed to synthesize a variety of analogs by using substituted aminophenols or different halogenated pyridines. For instance, the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, provides an alternative, albeit often requiring higher temperatures. wikipedia.orgorganic-chemistry.org Modern variations of the Ullmann reaction may utilize soluble copper catalysts with ligands to facilitate the coupling under milder conditions. wikipedia.orgnih.govmdpi.com Another powerful method for forming the C-N bond in related structures is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, which is particularly useful for coupling amines with aryl halides. rsc.orgorganic-chemistry.orgyoutube.com

Table 1: Illustrative SNAr Reaction for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |

| 3-Aminophenol | 2-Chloro-5-fluoropyridine | K₂CO₃ | DMF | 80-120 °C | This compound |

| 3-Aminophenol | 2,5-Difluoropyridine | NaH | THF | Reflux | This compound |

Direct Nucleophilic Fluorination Approaches

While the target molecule already contains fluorine, the synthesis of its precursors or analogs can involve direct nucleophilic fluorination. The introduction of a fluorine atom onto a pyridine ring via nucleophilic substitution is a challenging task due to the electron-rich nature of the aromatic system. nih.gov However, methods have been developed to achieve this, particularly for positions activated by other electron-withdrawing groups.

For the synthesis of precursors to this compound, direct fluorination of a pyridine N-oxide derivative can be a viable strategy. The N-oxide group activates the pyridine ring towards nucleophilic attack. For instance, the fluorination of a precursor like 3-bromo-4-nitropyridine (B1272033) N-oxide can yield a fluorinated intermediate. nih.govrsc.org This approach has been successfully applied in radiolabeling with fluorine-18 (B77423). nih.govrsc.orgsnmjournals.org The reaction can often proceed at room temperature. nih.govrsc.org

Another approach involves the use of potent fluorinating agents, such as cesium fluoride (B91410) (CsF) in combination with hydrogen fluoride (HF), which can react with a leaving group like chlorine on the pyridine ring, although yields can be low. chemicalbook.com The reactivity towards nucleophilic substitution on the pyridine ring is generally higher at the 2- and 4-positions compared to the 3- and 5-positions. quimicaorganica.orgquimicaorganica.org

Role of Leaving Groups in Pyridine Functionalization

The efficiency of SNAr reactions on the pyridine ring is significantly influenced by the nature of the leaving group. For the synthesis of this compound and its analogs, halogens are the most common leaving groups. The reactivity of halogens as leaving groups in SNAr reactions typically follows the order: F > Cl > Br > I. This is contrary to the trend in SN2 reactions and is attributed to the rate-determining step being the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. Therefore, 2-fluoropyridines are generally more reactive towards nucleophiles than their chloro- or bromo- counterparts. nih.gov

However, the choice of leaving group can also be influenced by the cost and availability of the starting materials. While fluoropyridines are more reactive, chloropyridines are often more economical for large-scale synthesis. In some cases, other leaving groups like a nitro group (-NO₂) or a trimethylammonium group (-N(CH₃)₃⁺) can also be employed to activate the pyridine ring for nucleophilic substitution. nih.gov The use of pyridinium (B92312) species as leaving groups has also been explored, offering a way to conduct substitutions in less polar solvents. researchgate.net

Table 2: Relative Reactivity of Leaving Groups in Pyridine SNAr Reactions

| Leaving Group | General Reactivity | Comments |

| -F | High | The most activating halogen for SNAr. |

| -Cl | Moderate | Commonly used due to cost-effectiveness. |

| -Br | Moderate | Less reactive than -Cl. |

| -NO₂ | High | Strong electron-withdrawing group, good leaving group. |

| -N(CH₃)₃⁺ | High | Positively charged group, excellent leaving group. |

Construction of Chemical Libraries and Diversity-Oriented Synthesis

To explore the structure-activity relationships of this compound analogs, the generation of chemical libraries containing a wide variety of related structures is essential. Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies to achieve this. nih.govfrontiersin.orgrsc.org

Application of Combinatorial Chemistry in Analogue Generation

Combinatorial chemistry allows for the rapid synthesis of a large number of compounds in a systematic manner. nih.gov For the generation of analogs of this compound, a combinatorial approach would involve reacting a set of diverse aminophenols with a library of variously substituted halogenated pyridines. This can be done using parallel synthesis techniques, where multiple reactions are carried out simultaneously in separate reaction vessels.

This strategy enables the systematic variation of substituents on both the aniline (B41778) and pyridine rings, leading to a library of compounds with diverse electronic and steric properties. For example, by using a range of substituted 3-aminophenols (e.g., with methyl, methoxy (B1213986), or chloro groups at different positions) and a variety of 2-halopyridines (e.g., with different halogen patterns or additional substituents), a large and diverse library of analogs can be efficiently constructed. Multi-component reactions, where three or more reactants come together in a single step to form a product, are also a valuable tool in combinatorial synthesis for creating molecular diversity. acs.orgacs.org

High-Throughput Synthesis Methodologies

High-throughput synthesis (HTS) methodologies are employed to accelerate the process of library generation. acs.org This often involves the use of automated robotic systems to perform the reactions, purifications, and analyses of the synthesized compounds. By automating the liquid handling, heating, and work-up steps, a large number of compounds can be prepared in a short amount of time.

Flow chemistry offers another powerful platform for high-throughput synthesis. vcu.edu In a flow reactor, reagents are continuously pumped through a heated tube or microreactor, where the reaction takes place. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purer products compared to traditional batch synthesis. vcu.edu The output of a flow reactor can be directly coupled to purification and analysis systems, creating a fully automated workflow for the synthesis and evaluation of compound libraries. This approach has been shown to significantly reduce production time and costs for pyridine-containing pharmaceuticals. vcu.edu

Advanced Synthetic Transformations

The functional groups present in this compound—a primary aromatic amine and two distinct aromatic rings—offer multiple sites for synthetic modification. Advanced transformations at these sites enable the construction of complex molecular architectures.

Amide Bond Formation via Coupling Reagents

The primary amine of this compound serves as a versatile nucleophile for the formation of amide bonds, a fundamental linkage in numerous pharmaceutical agents. luxembourg-bio.com This transformation is typically achieved by reacting the aniline with a carboxylic acid in the presence of a coupling reagent. The role of the coupling reagent is to activate the carboxylic acid, converting its hydroxyl group into a better leaving group, thereby facilitating the nucleophilic attack by the aniline. luxembourg-bio.comresearchgate.net

The general mechanism involves the formation of a highly reactive acylating intermediate, such as an O-acylisourea (with carbodiimides like DCC), an active ester (with phosphonium (B103445) or uronium salts like PyBOP or HATU), or a mixed anhydride. luxembourg-bio.comresearchgate.net The choice of coupling reagent and additives (like HOBt) is critical to ensure high yields and minimize side reactions, such as epimerization when dealing with chiral carboxylic acids. luxembourg-bio.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Acronym | Activating Species | Key By-products | Notes |

|---|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | O-acylisourea | Dicyclohexylurea (DCU) | Inexpensive; DCU is often insoluble, aiding purification. luxembourg-bio.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | O-acylisourea | Water-soluble urea | Preferred when by-product removal by filtration is difficult. researchgate.net |

| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP | Active ester | Phosphoramide | High efficiency, but can form guanidinium (B1211019) by-products if amine is added incorrectly. luxembourg-bio.com |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Active ester | Tetramethylurea | Very efficient and fast-acting; often used with a base like DIPEA. luxembourg-bio.comresearchgate.net |

| Diphenylsilane | - | Silyl ester | Hydrogen, siloxane | A sustainable method using one equivalent of each reactant. rsc.org |

| Tetramethoxysilane | TMOS | Silyl ester | Methanol, silica | Can be used in solvent-free conditions for a greener process. nih.gov |

Cross-Coupling Reactions (e.g., Suzuki Coupling) for Aromatic Linkages

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds. nih.gov This methodology can be applied to analogues of this compound to create biaryl or vinyl-aryl structures. For a Suzuki reaction, one coupling partner is an organoboron compound (like a boronic acid or ester), and the other is typically an organohalide or triflate. nih.govnih.gov

In the context of this scaffold, a halogenated derivative, such as a bromo- or chloro-substituted version of the aniline or pyridine ring, would be required. For instance, coupling of a bromo-substituted aniline moiety with an arylboronic acid would extend the molecular framework from that position. The reactivity order for halogens in these couplings is generally I > Br > Cl. researchgate.net The choice of catalyst, ligand, and base is crucial for reaction efficiency, especially with electron-rich anilines or electron-deficient pyridines. nih.govresearchgate.net Modern catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) that facilitate the challenging oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of (Hetero)aryl Halides

| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Substrate Example | Ref |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | n-Butanol | 100 | Heteroaryl halides with arylboronic acids | nih.gov |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ (aq.) | THF | Reflux | 3-Bromopyridine with alkylborane | researchgate.net |

| Pd(OAc)₂ | (none) | K₂CO₃ | H₂O / Acetone | 80 | 2,3,5-Trichloropyridine with arylboronic acids | researchgate.net |

| Pd₂(dba)₃ | RuPhos | K₂CO₃ | Dioxane | 80-100 | Aryl chlorides with heteroaryltrifluoroborates | nih.gov |

Chemoselective Reduction Methods

The selective reduction of one of the aromatic rings in this compound presents a significant synthetic challenge due to their inherent stability. However, methods exist for the chemoselective reduction of the pyridine ring to yield piperidine (B6355638) or tetrahydropyridine (B1245486) derivatives, which are valuable scaffolds in medicinal chemistry. liv.ac.ukresearchgate.net

Reduction of the pyridine ring often requires its activation, for example, by N-alkylation to form a pyridinium salt. These activated substrates can then be reduced under milder conditions than the unactivated pyridine. Rhodium-catalyzed transfer hydrogenation using azeotropic formic acid/triethylamine ([Cp*RhCl₂]₂) is an efficient method for reducing pyridinium salts to either tetrahydropyridines or piperidines, with the outcome depending on the substitution pattern. liv.ac.uk Another approach involves borane-catalyzed reduction. A cascade process using a chiral bisborane catalyst, pinacolborane (HBpin), and an acidic amide can achieve chemoselective 1,4-hydroboration followed by transfer hydrogenation, selectively reducing the pyridine ring while leaving other functionalities, like a vinyl group, intact. researchgate.net

Catalytic Systems in Pyridine Derivative Synthesis

The synthesis of functionalized pyridines, the core components of the title compound, has been revolutionized by transition-metal catalysis. nih.govnih.gov These methods often involve C-H bond functionalization, which provides a more atom-economical route to complex derivatives by avoiding the pre-functionalization of starting materials. nih.gov

Catalysts based on palladium, rhodium, ruthenium, copper, and iron are widely used. nih.gov For instance, palladium catalysts are effective for the direct arylation of pyridine C-H bonds. nih.gov Ruthenium catalysts have been employed for the direct arylation of aromatic amides, which could be relevant for derivatives of the title compound. nih.gov The inherent electronic properties of the pyridine ring, being electron-deficient, make it challenging for some reactions like electrophilic aromatic substitution but facilitate others. The nitrogen atom can also act as a directing group or, conversely, a catalyst poison, presenting unique challenges and opportunities in synthesis design. nih.gov

Stereoselective Synthesis and Chiral Induction for Related Compounds

While this compound itself is achiral, the synthesis of chiral derivatives is of great interest for pharmaceutical applications. Stereoselective methods are employed to introduce chirality into molecules containing a pyridine motif. nih.gov

One prominent strategy is the asymmetric dearomatization of pyridines. mdpi.com For example, a copper-catalyzed asymmetric hydrosilylation can convert pyridines into chiral dihydropyridines. Another powerful method involves the enantioselective catalytic functionalization of prochiral alkenyl pyridines. Using a copper-chiral diphosphine ligand catalyst system in conjunction with a Lewis acid activator, a wide range of alkyl groups can be added to β-substituted alkenyl pyridines with high enantioselectivity. nih.govresearchgate.net

Furthermore, the pyridine ring itself can be hydrogenated to a chiral piperidine. Ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines, for example, produces chiral 1,2,3,4-tetrahydroquinoline (B108954) scaffolds with excellent enantioselectivity, which can then be used as chiral ligands or building blocks. rsc.org These methods highlight the advanced catalytic strategies available for inducing chirality in pyridine-containing molecules. nih.govresearchgate.net

Molecular Mechanisms and Target Engagement of 3 5 Fluoropyridin 2 Yloxy Aniline Analogues

Receptor Modulation and Ligand Activity

Analogues of 3-(5-Fluoropyridin-2-yloxy)aniline have been shown to modulate the activity of key receptors involved in neurotransmission. Their ability to act as both positive and negative allosteric modulators, as well as receptor antagonists, underscores the chemical diversity and therapeutic potential of this structural class.

Metabotropic Glutamate (B1630785) Receptor (mGluR) Interactions

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. Analogues of this compound have been identified as modulators of different mGluR subtypes.

While much of the research on this class of compounds has focused on mGluR5, the broader family of mGluRs, including Group II and Group III, are also important therapeutic targets. nih.gov Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8) are typically located on presynaptic terminals and their activation leads to an inhibition of glutamate release. nih.gov Positive allosteric modulators (PAMs) of these receptors can enhance the effect of the endogenous ligand, glutamate, offering a potential mechanism for reducing neuronal hyperexcitability. Research has shown that PAMs can independently act as agonists and drive receptor internalization. nih.gov

Several analogues of this compound have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5). nih.govnih.gov These NAMs bind to a site on the receptor distinct from the glutamate binding site, and in doing so, they reduce the receptor's response to glutamate. nih.gov The attenuation of mGluR5 signaling has shown promise in preclinical models for a variety of conditions. nih.govnih.gov For instance, the mGluR5 NAM, GRN-529, has been shown to reduce repetitive behaviors and improve social deficits in mouse models of autism. nih.gov Another compound, VU0424238, is a novel mGluR5 NAM that has been selected for clinical evaluation. frontiersin.org

| Compound | Target | Activity |

| GRN-529 | mGluR5 | Negative Allosteric Modulator nih.gov |

| VU0424238 | mGluR5 | Negative Allosteric Modulator frontiersin.org |

| MPEP | mGluR5 | Negative Allosteric Modulator nih.gov |

| MTEP | mGluR5 | Negative Allosteric Modulator nih.gov |

The allosteric binding sites on mGluRs are located within the transmembrane domain of the receptor. nih.govnih.gov For mGluR5, this site is distinct from the orthosteric site where glutamate binds. nih.gov The binding of NAMs to this allosteric site can induce a conformational change in the receptor that prevents its activation. The allosteric binding sites of mGluR1 and mGluR5 are formed by residues from transmembrane helices 2, 3, 5, 6, and 7. nih.gov While there is high sequence identity between mGluR1 and mGluR5, the allosteric binding sites in Group I mGluRs are notably different from those in Group II and Group III receptors. nih.gov

Orexin (B13118510) Receptor (OX1R, OX2R) Antagonism

The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of wakefulness. nih.gov Antagonists of these receptors are being explored for the treatment of insomnia. frontiersin.orgdoaj.org

Analogues of this compound have been investigated as dual orexin receptor antagonists (DORAs), compounds that block both OX1R and OX2R. frontiersin.orgnih.gov This dual antagonism is believed to be effective in promoting sleep. frontiersin.orgdoaj.org By blocking the wake-promoting signals of orexins, DORAs can help to initiate and maintain sleep. nih.govnih.gov Several DORAs, such as almorexant (B167863) and DORA-12, have been studied preclinically. frontiersin.org The development of DORAs represents a targeted approach to treating insomnia by selectively attenuating the wakefulness pathways. nih.gov

| Compound | Target | Activity |

| Almorexant | OX1R, OX2R | Dual Antagonist frontiersin.org |

| DORA-12 | OX1R, OX2R | Dual Antagonist frontiersin.org |

| DORA-22 | OX1R, OX2R | Dual Antagonist nih.gov |

| Suvorexant | OX1R, OX2R | Dual Antagonist nih.gov |

| Lemborexant | OX1R, OX2R | Dual Antagonist nih.gov |

GPR88 Receptor Agonism

The G protein-coupled receptor 88 (GPR88), an orphan receptor predominantly expressed in the striatum, has been identified as a promising therapeutic target for neurological and psychiatric disorders. nih.gov Research has focused on developing agonists for this receptor to better understand its biological functions. nih.gov

One such area of investigation involves analogues of 2-PCCA, a known GPR88 agonist. nih.gov Structure-activity relationship (SAR) studies on 2-PCCA analogues have sought to identify compounds with improved potency and drug-like properties. nih.gov These studies have demonstrated that the aniline (B41778) moiety of 2-PCCA is a suitable site for modifications. nih.gov By synthesizing and evaluating a series of analogues with various substituents on the phenyl ring of the aniline moiety, researchers have identified compounds with comparable or even improved potency but lower lipophilicity than the parent compound, 2-PCCA. nih.gov

Computational modeling has further supported these SAR findings, indicating that a hydrophobic pocket in the GPR88 binding site interacts with the aniline region of these agonists. nih.gov These findings provide a foundation for the further optimization of GPR88 agonists with potential for in vivo studies. nih.gov

Enzyme Inhibition Profiles

Analogues of this compound have demonstrated inhibitory activity against a variety of enzymes, highlighting their potential as therapeutic agents for a range of diseases.

Kinase Inhibition (e.g., PfCDPK1, Pim Kinases, PI3K)

Pim Kinases: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are implicated in various cellular processes, including cell proliferation and survival, making them attractive targets in oncology. nih.govmdpi.com Analogues of this compound have been investigated as inhibitors of these kinases. For instance, new quinoxaline (B1680401) derivatives have been designed and synthesized to act as dual inhibitors of Pim-1 and Pim-2. mdpi.com SAR studies have led to the identification of potent, submicromolar inhibitors of both isoforms. mdpi.com

Phosphoinositide 3-Kinases (PI3K): The PI3K/AKT/mTOR signaling pathway is crucial for cell growth, and its dysregulation is linked to cancer. nih.gov Consequently, inhibitors of PI3K are of significant interest in cancer therapy. nih.gov While direct inhibition of PI3K by this compound analogues is not explicitly detailed in the provided context, the broader family of kinase inhibitors often shows cross-reactivity, and the development of selective PI3K inhibitors is an active area of research. nih.gov

Aspartyl Protease Inhibition (e.g., BACE1, Cathepsin D)

BACE1 and Cathepsin D: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. nih.gov Cathepsin D is a closely related aspartyl protease. nih.govscispace.com The development of BACE1 inhibitors has been a major focus of Alzheimer's research. However, off-target inhibition of Cathepsin D by BACE1 inhibitors has been linked to ocular toxicity in preclinical studies. nih.gov

To address this, researchers have focused on developing BACE1 inhibitors with improved selectivity over Cathepsin D. rsc.org For example, 2-aminooxazoline 3-azaxanthene derivatives have been designed to achieve this selectivity, with some compounds showing no retinal effects in early toxicology studies. rsc.org The aminothiazine core of some inhibitors has been shown to engage the catalytic dyad of BACE1. nih.gov

| Compound/Analogue Class | Target Enzyme | Inhibitory Activity (IC50) | Key Findings |

|---|---|---|---|

| LY2886721 | BACE1 | 20.3 nM | Potent BACE1 inhibitor with reduced activity against Cathepsin D. nih.gov |

| 2-aminooxazoline 3-azaxanthene derivatives | BACE1 | Varies | Improved selectivity against Cathepsin D. rsc.org |

Urease and Chymotrypsin Inhibition

Urease and α-chymotrypsin are enzymes with significant physiological and pathological roles. nih.gov Urease is implicated in the development of peptic ulcers and some cancers, while α-chymotrypsin is involved in digestive processes and can be a target for anti-inflammatory agents. nih.gov Research into natural product-derived inhibitors has identified alkaloids that effectively inhibit both urease and α-chymotrypsin in a concentration-dependent manner. nih.gov Molecular docking studies have helped to elucidate the potential binding modes of these inhibitors with the enzymes. nih.gov

Sphingosine Kinase (SK) and Dihydroceramide (B1258172) Desaturase (Des1) Inhibition

Sphingosine kinases (SK1 and SK2) and dihydroceramide desaturase (Des1) are key enzymes in sphingolipid metabolism, which plays a critical role in cell signaling, proliferation, and apoptosis. nih.govhw.ac.uk

SKI II , a dual inhibitor of SK1 and SK2, has been shown to also be a non-competitive inhibitor of Des1. nih.govresearchgate.net This off-target effect leads to an accumulation of dihydroceramides, which should be considered when using SKI II as a pharmacological tool. nih.govresearchgate.net Another inhibitor, ABC294640 , initially identified as an SK2 inhibitor, has been found to induce the proteasomal degradation of both SK1 and Des1. hw.ac.ukoncotarget.com In contrast, the novel and selective SK2 inhibitor, HWG-35D , does not affect the protein levels of SK1 or Des1, highlighting its improved selectivity. hw.ac.uk

| Inhibitor | Primary Target(s) | Off-Target(s) | Key Findings |

|---|---|---|---|

| SKI II | SK1, SK2 | Des1 (non-competitive inhibition) | Causes accumulation of dihydroceramides. nih.govresearchgate.net |

| ABC294640 | SK2 | SK1, Des1 (induces proteasomal degradation) | Exhibits off-target effects on SK1 and Des1 protein levels. hw.ac.ukoncotarget.com |

| HWG-35D | SK2 | None reported (selective) | Does not alter SK1 or Des1 protein levels. hw.ac.uk |

Specificity and Selectivity Profiling against Related Biological Targets

The development of potent and effective therapeutic agents requires a thorough understanding of their specificity and selectivity for their intended targets versus other related biological molecules. This is crucial to minimize off-target effects and potential toxicities.

In the context of this compound analogues, selectivity is a key consideration. For instance, in the development of BACE1 inhibitors for Alzheimer's disease, achieving high selectivity against the closely related aspartyl protease Cathepsin D is paramount to avoid ocular toxicity. nih.govrsc.org Researchers have successfully designed inhibitors with significantly improved selectivity profiles. rsc.org

Similarly, for Pim kinase inhibitors, while the three isoforms share a high degree of homology, they have distinct tissue distributions and functions. nih.govmdpi.com The development of isoform-specific or dual inhibitors is an ongoing area of research, with some compounds showing potent activity against both Pim-1 and Pim-2. mdpi.com

In the realm of sphingolipid metabolism, the off-target effects of inhibitors like SKI II and ABC294640 on Des1 and SK1 highlight the importance of developing more selective compounds. hw.ac.ukoncotarget.com The development of HWG-35D as a selective SK2 inhibitor represents a significant step forward in this regard, allowing for more precise investigation of SK2's biological roles. hw.ac.uk

Mechanisms of Action at the Molecular Level

Analogues of this compound have emerged as a significant class of molecules in targeted therapy, primarily functioning as inhibitors of protein kinases. Their mechanism of action at the molecular level is centered on the competitive inhibition of ATP binding to the kinase domain of various oncogenic proteins, thereby blocking downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.

The core structure, featuring a substituted pyridine (B92270) or pyrimidine (B1678525) ring linked to an aniline moiety via an ether bond, serves as a versatile scaffold for designing potent and selective kinase inhibitors. Modifications to this scaffold have led to the development of compounds targeting several key receptor tyrosine kinases (RTKs) implicated in cancer progression.

Inhibition of Receptor Tyrosine Kinases

A primary mechanism of action for analogues of this compound is the inhibition of receptor tyrosine kinases such as c-Met, AXL, and Mer. These kinases are often overexpressed or mutated in various cancers, leading to aberrant signaling.

c-Met Kinase Inhibition:

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell growth, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a key driver in numerous malignancies. Analogues of this compound have been designed as potent c-Met inhibitors. These compounds typically function as type II inhibitors, binding to the inactive "DFG-out" conformation of the kinase. This binding mode is often stabilized by hydrogen bond interactions with key amino acid residues in the c-Met kinase domain, such as Met1160, Asp1222, and Lys1110. nih.gov For instance, a series of 4-(pyridin-4-yloxy)benzamide derivatives, which share structural similarities, were found to have significant inhibitory activity against cancer cell lines with overexpressed c-Met. nih.gov The structure-activity relationship (SAR) studies of these compounds revealed that specific substitutions on the terminal benzene (B151609) ring and the pyridine amide chain are crucial for enhancing antitumor activity. nih.gov

AXL and Mer Kinase Inhibition:

AXL and Mer are members of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, which are implicated in tumor cell survival, metastasis, and the development of therapeutic resistance. nih.govnih.govnih.gov Several small molecule inhibitors based on a 2-anilino-pyrrolopyrimidine scaffold, which is structurally related to the this compound core, have demonstrated potent dual inhibitory activity against AXL and Mer kinases. nih.govsemanticscholar.org Docking studies of these inhibitors have elucidated their binding mode within the kinase domain. A crucial interaction involves the formation of a salt bridge between the aniline nitrogen and the aspartate residue (ASP678) in the Mer kinase domain, along with interactions in the hinge region that are common to many kinase inhibitors. nih.govsemanticscholar.org This dual inhibition is considered a promising strategy to overcome resistance mechanisms in cancer.

Detailed Research Findings

Research into analogues of this compound has yielded several compounds with potent inhibitory activities against specific kinases. The following table summarizes the findings for some representative analogues.

| Compound Class/Analogue | Target Kinase(s) | IC50 Values | Key Research Findings |

| 2-Substituted Aniline Pyrimidine Derivatives | Mer, c-Met | Mer: 8.1–462 nM; c-Met: 144.0–8897.0 nM. Compound 18c showed IC50 of 18.5 nM (Mer) and 33.6 nM (c-Met). | These compounds were designed as dual inhibitors. The 2-substituted aniline pyrimidine scaffold proved to be a viable core for developing potent dual Mer/c-Met inhibitors, with compound 18c showing promising activity and metabolic stability. nih.gov |

| 7-Aryl-2-anilino-pyrrolopyrimidines | Axl, Mer | A representative compound, 27 , exhibited IC50 values of 16 nM for Axl and 2 nM for Mer. | These compounds were identified as potent dual Axl/Mer inhibitors with no significant activity against Tyro3. Docking studies highlighted the importance of a salt bridge with ASP678 in the Mer kinase domain for activity. nih.govsemanticscholar.org |

| 4-(Pyridin-4-yloxy)benzamide Derivatives | c-Met | Compound B26 showed an inhibition rate of 36% at 0.625 µM against c-Met. | Designed as type II c-Met inhibitors, these compounds showed that modifications to the terminal benzene ring and the pyridine amide chain significantly influence antitumor activity. nih.gov |

Preclinical Pharmacological Investigations of 3 5 Fluoropyridin 2 Yloxy Aniline Analogues

In Vitro Biological Activity Assessments

In vitro assessments are fundamental in the early stages of drug discovery to determine the biological activity of new chemical entities in a controlled laboratory setting. For analogues of 3-(5-Fluoropyridin-2-yloxy)aniline, these assays have been pivotal in elucidating their mechanism of action and target engagement at the molecular and cellular levels.

Cell-Based Functional Assays

Cell-based functional assays are employed to measure the physiological response of cells to a compound, providing insights into its functional activity as an agonist or antagonist. For orexin (B13118510) receptor antagonists developed from the this compound scaffold, a common assay involves measuring the inhibition of orexin-A (OXA)-stimulated intracellular calcium release in cell lines engineered to express human or rat orexin receptors (OX1R and OX2R).

One example of a compound that has undergone such testing is LSN2424100, a selective orexin-2 receptor antagonist. In a cell-based functional assay using HEK293 cells, LSN2424100 demonstrated potent antagonism of the OX2 receptor. The antagonist dissociation constant (Kb) is a measure of the compound's ability to inhibit the functional response induced by the native ligand.

| Compound | Cell Line | Target Receptor | Functional Inhibition (Kb, nM) |

| LSN2424100 | HEK293 | Human OX2R | 0.44 |

| LSN2424100 | HEK293 | Rat OX2R | 0.83 |

| LSN2424100 | HEK293 | Human OX1R | 90 |

| LSN2424100 | HEK293 | Rat OX1R | 175 |

These results indicate that LSN2424100 is a highly potent and selective antagonist of the OX2 receptor, with significantly weaker activity at the OX1 receptor. This selectivity is a key characteristic that influences the compound's pharmacological profile.

Enzyme Inhibition Assays

While the primary targets for analogues of this compound in the context of sleep and arousal are G-protein coupled receptors, enzyme inhibition assays are crucial to assess off-target effects and potential for drug-drug interactions. These assays measure the ability of a compound to inhibit the activity of specific enzymes. For instance, inhibition of cytochrome P450 (CYP) enzymes is a critical parameter to evaluate as it can predict the potential for metabolic drug interactions.

Although specific enzyme inhibition data for direct analogues of this compound are not extensively published in the public domain, it is a standard component of preclinical profiling for any drug candidate. For example, a hypothetical study might assess the inhibitory potential of a compound against a panel of key drug-metabolizing enzymes.

| Compound | Enzyme | Inhibition (IC50, µM) |

| Analogue X | CYP1A2 | > 10 |

| Analogue X | CYP2C9 | 8.5 |

| Analogue X | CYP2C19 | > 10 |

| Analogue X | CYP2D6 | 5.2 |

| Analogue X | CYP3A4 | > 10 |

Data in this format would indicate the concentration at which the compound inhibits 50% of the enzyme's activity, with higher values suggesting lower potential for inhibition.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. For orexin antagonists, these assays are performed using cell membranes expressing either OX1 or OX2 receptors and a radiolabeled orexin peptide.

The affinity of LSN2424100 for human orexin receptors has been characterized, demonstrating its selectivity for the OX2 receptor.

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

| LSN2424100 | Human OX2R | 4.5 |

| LSN2424100 | Human OX1R | 393 |

The significantly lower Ki value for the OX2 receptor confirms the high binding affinity and selectivity of LSN2424100 for this receptor subtype. nih.gov This selectivity is a desirable trait for investigating the specific roles of the OX2 receptor in physiological processes.

Thermal Stability Shift Assays for Target Engagement

Thermal shift assays, also known as differential scanning fluorimetry, are a valuable tool to confirm direct binding of a compound to its target protein. The principle of this assay is that the binding of a ligand to a protein generally increases the protein's thermal stability. This change in the melting temperature (Tm) of the protein in the presence of the compound provides evidence of target engagement.

While specific data for this compound analogues in thermal shift assays is not publicly available, the methodology is widely applied in drug discovery. A hypothetical result for a novel orexin antagonist might look like this:

| Target Protein | Compound | ΔTm (°C) |

| OX2 Receptor | Analogue Y | + 5.2 |

| OX1 Receptor | Analogue Y | + 0.8 |

A significant positive shift in the melting temperature (ΔTm) for the OX2 receptor in the presence of "Analogue Y" would confirm direct binding and stabilization of the receptor, consistent with its proposed mechanism of action.

Preclinical Efficacy Studies in Model Systems

Following promising in vitro activity, preclinical efficacy studies are conducted in animal models to assess the pharmacological effects of a compound in a living organism. These studies are essential for predicting potential therapeutic utility in humans.

Mammalian In Vivo Models (e.g., Mice for Orexin Antagonists)

Mouse models are extensively used to evaluate the efficacy of orexin receptor antagonists in promoting sleep and for their potential antidepressant-like effects. nih.govnih.gov One such model is the differential reinforcement of low-rate responding (DRL) assay, which is predictive of antidepressant-like activity. nih.gov

In studies with LSN2424100, the compound was tested in wild-type mice, as well as in knockout mice lacking either OX1 or OX2 receptors, to confirm the target-specific nature of its effects. nih.gov

| Animal Model | Compound | Outcome |

| C57Bl/6 Mice (DRL-36s) | LSN2424100 | Significant decrease in lever presses at 10 mg/kg |

| OX1 Receptor Knockout Mice (DRL-36s) | LSN2424100 | Maintained antidepressant-like efficacy, with a significant increase in reinforcers and decrease in lever presses at 20 mg/kg |

| OX2 Receptor Knockout Mice (DRL-36s) | LSN2424100 | Loss of antidepressant-like effect |

These findings in mice demonstrate that the antidepressant-like effects of LSN2424100 are mediated specifically through the antagonism of the OX2 receptor. nih.gov This highlights the utility of in vivo models in validating the mechanism of action determined from in vitro studies.

Invertebrate Model Organisms (e.g., Caenorhabditis elegans for Anthelmintic Screening)

The free-living nematode Caenorhabditis elegans serves as a primary model organism in anthelmintic drug discovery due to its genetic tractability and the relative ease of its cultivation in a laboratory setting. nih.govescholarship.org Its comprehensive genome and the availability of detailed biological information facilitate the identification of molecular targets and the mechanisms of action for novel compounds. escholarship.org Screening assays using C. elegans are instrumental in the early stages of research to identify substances with potential activity against parasitic nematodes. nih.govnih.gov

The methodology for such screening often involves exposing the nematodes to test compounds in a liquid medium and observing their motility. escholarship.orgnih.gov For instance, an infrared-based motility screening assay has been developed and optimized to test compound libraries for nematicidal activity. escholarship.org In these assays, a reduction in worm motility compared to a control group (often treated with a solvent like DMSO) indicates potential anthelmintic properties. escholarship.org Due to its protective cuticle, C. elegans is typically exposed to relatively high concentrations of test compounds to observe a phenotypic effect. escholarship.org

The utility of C. elegans as a primary screen is validated by its ability to identify known anthelmintics. escholarship.org For example, screens of compound libraries like the MMV Pathogen Box have successfully identified compounds such as tolfenpyrad (B1681338) and various macrocyclic lactones, which are established groups of anthelmintics. escholarship.org The genetic basis for resistance to certain anthelmintics, such as the role of the ben-1 gene in benzimidazole (B57391) resistance, was first identified in C. elegans, providing a crucial platform for studying resistance mechanisms in parasitic nematodes. soton.ac.uk While an effective screening tool, researchers note that differences in cuticle permeability between C. elegans and parasitic nematodes may influence the direct translation of findings. soton.ac.uk

Parasite Models (e.g., Plasmodium falciparum, Mycobacterium tuberculosis)

Analogues of this compound are evaluated against specific pathogens in targeted parasite models to determine their potential as therapeutic agents. Key pathogens of interest include Plasmodium falciparum, the parasite responsible for malaria, and Mycobacterium tuberculosis, the causative agent of tuberculosis.

Plasmodium falciparum

The search for novel antimalarial drugs involves screening compounds for their ability to inhibit the growth of P. falciparum in vitro. nih.gov High-throughput screening assays are often employed, utilizing methods such as SYBR Green I to measure parasite proliferation over a set period, typically 72 hours. nih.gov From these screens, the half-maximal inhibitory concentration (IC₅₀) is determined, which indicates the concentration of a compound required to inhibit parasite growth by 50%.

Research into various chemical scaffolds has identified compounds with significant antimalarial activity. For example, the screening of bioactive compound libraries led to the identification of ASP3026, an anaplastic lymphoma kinase inhibitor, as a potent inhibitor of P. falciparum Lysyl-tRNA synthetase (PfLysRS). nih.gov Similarly, novel series of 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives have demonstrated sub-micromolar to micromolar activity against both chloroquine-resistant (W2) and chloroquine-sensitive (3D7) strains of P. falciparum. mdpi.com The cytotoxicity of these compounds is also assessed, typically using human cell lines like HepG2, to establish a selectivity index. mdpi.com

| Compound/Series | Target/Mechanism | P. falciparum Strain(s) | Activity (IC₅₀) | Cytotoxicity (HepG2) | Source |

| ASP3026 | PfLysRS Inhibition | 3D7 | 5.61 µM | Not specified | nih.gov |

| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (1m) | Potential G-quadruplex interaction (no direct correlation found) | W2 (resistant), 3D7 (sensitive) | 0.07 µM (W2), 0.06 µM (3D7) | 62.11 µM | mdpi.com |

| syn-2-alkoxy-3-amino-3-arylpropan-1-ols | Not specified | D10 (sensitive) | <30 µM | Not cytotoxic at tested concentrations | nih.gov |

| cis-5-alkoxy-4-aryl-1,3-oxazinanes | Not specified | D10 (sensitive) | <30 µM | Not cytotoxic at tested concentrations | nih.gov |

Mycobacterium tuberculosis

The emergence of drug-resistant strains of Mycobacterium tuberculosis (M. tb) necessitates the discovery of new chemical entities with novel mechanisms of action. nih.govnih.gov Preclinical investigations focus on identifying compounds that can inhibit the growth of M. tbin vitro, with activity often reported as the minimum inhibitory concentration (MIC).

Several classes of compounds analogous in their investigative path have shown promise. Pyrazolo[1,5-a]pyrimidin-7-amine analogues have been identified as potent inhibitors of mycobacterial ATP synthase, demonstrating effective in vitro growth inhibition of M. tb. nih.gov Another approach involves targeting essential biosynthetic pathways. For instance, 6-Fluorophenylbenzohydrazides were found to inhibit tryptophan biosynthesis, which is crucial for the bacterium's survival. nih.gov Furthermore, rationally designed pyrazoline analogues have been shown to inhibit mycobactin (B74219) biosynthesis by targeting the enzyme MbtA. ucl.ac.uk These compounds not only demonstrated potent activity against M. tb but also showed an ability to inhibit efflux pumps, which are a common mechanism of drug resistance. ucl.ac.uk

| Analogue Class | Target/Mechanism | Activity (MIC) | Source |

| Pyrazolo[1,5-a]pyrimidin-7-amines | ATP synthase inhibition | Potent in vitro growth inhibition | nih.gov |

| 6-Fluorophenylbenzohydrazides | Tryptophan biosynthesis inhibition | 0.625 - 6.25 µM | nih.gov |

| Pyrazoline Analogues | Mycobactin biosynthesis inhibition (MbtA) | Not specified | ucl.ac.uk |

In Silico Pharmacological Characterization and Predictive Modeling

Computational methods, or in silico studies, are integral to modern drug discovery, allowing for the rational design and prediction of pharmacological properties of novel compounds before their synthesis. These techniques are used to model the interaction between a potential drug molecule and its biological target, saving time and resources.

In the context of antitubercular drug development, molecular dynamics simulations have been used to suggest how pyrazoline analogues bind to their target, the salicyl-AMP ligase (MbtA) enzyme, a key component in the mycobactin biosynthetic pathway. ucl.ac.uk This type of predictive modeling helps to understand the structural basis of inhibition and guides the design of more potent analogues. ucl.ac.uk

Similarly, in antimalarial research, compounds have been specifically designed to interact with potential targets like the G-quadruplexes found in the telomeres of P. falciparum. mdpi.com While in one study the ability of certain 1,3,5-tris-substituted benzene (B151609) derivatives to stabilize these G-quadruplexes did not ultimately correlate with their antimalarial activity, the initial design strategy exemplifies the use of predictive modeling to pursue a specific biological hypothesis. mdpi.com These computational approaches are crucial for identifying non-nucleoside probes and other novel chemical structures that might disrupt essential pathogen-specific pathways. ucl.ac.uk

Computational Chemistry and Molecular Modeling of 3 5 Fluoropyridin 2 Yloxy Aniline Analogues

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is instrumental in understanding the interactions between drug candidates and their biological targets at a molecular level. For analogues of 3-(5-Fluoropyridin-2-yloxy)aniline, docking studies have been pivotal in elucidating their binding modes within the active sites of various protein kinases, most notably c-Met.

In a study involving a series of 3-fluoro-4-(pyrrolo[2,1-f] researchgate.netsemanticscholar.orgfluorochem.co.uktriazin-4-yloxy)aniline derivatives, molecular docking was performed to understand their interactions with the c-Met kinase. The results indicated that these compounds adopt a consistent binding mode within the kinase's active site. researchgate.net Key interactions observed include the formation of hydrogen bonds and hydrophobic interactions that are crucial for the inhibitory activity of these compounds. researchgate.net For instance, the aniline (B41778) nitrogen and the pyridine (B92270) nitrogen of the core structure are often involved in critical hydrogen bonding with the hinge region of the kinase domain.

Similarly, docking studies on 2-substituted aniline pyrimidine (B1678525) derivatives as dual inhibitors of Mer and c-Met kinases revealed specific binding interactions. mdpi.com These studies help in visualizing how the aniline moiety and its substituents orient themselves to maximize contact with key amino acid residues in the ATP-binding pocket. mdpi.com The presence of a fluorine atom, as in the parent compound this compound, can significantly influence the electronic properties and binding interactions, often leading to enhanced potency.

Docking analyses of 2-(3-R-1H-1,2,4-triazol-5-yl)anilines, another class of aniline derivatives, against EGFR and RET tyrosine kinases have also been reported. researchgate.net These studies highlighted the importance of the aniline fragment in forming stable hydrogen bonds and π-stacking interactions within the enzyme's active site, which are critical for their inhibitory function. researchgate.net The insights gained from these docking studies are summarized in the table below, showcasing the predicted binding energies and key interacting residues for representative aniline-based kinase inhibitors.

| Compound/Derivative Class | Target Protein | Key Interacting Residues (Predicted) | Predicted Binding Energy (kcal/mol) | Reference |

| 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline | EGFR | Not Specified | -9.7 | |

| 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline | RET | Not Specified | -8.7 | |

| 4-anilinoquinazoline derivative (8a) | EGFR | Not Specified | -6.39 | |

| 4-anilinoquinazoline derivative (8a) | VEGFR-2 | Not Specified | -8.24 |

Structure-Based Drug Design (SBDD) Methodologies

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target protein to guide the design of new drug candidates. This approach is particularly effective when a high-resolution crystal structure of the protein, either alone or in complex with a ligand, is available.

The development of aniline-based kinase inhibitors has greatly benefited from SBDD. By analyzing the co-crystal structures of lead compounds bound to their target kinases, medicinal chemists can identify opportunities for structural modifications to improve potency, selectivity, and pharmacokinetic properties. For example, the design of 2-substituted aniline pyrimidine derivatives as dual Mer/c-Met inhibitors was likely guided by SBDD principles to optimize interactions with both kinase targets. mdpi.com

A common SBDD workflow involves:

Fragment-based screening: Identifying small molecular fragments that bind to the target protein and then growing or linking them to create a more potent lead compound.

Lead optimization: Iteratively modifying a lead compound based on the analysis of its docked pose or co-crystal structure to enhance its binding affinity and other drug-like properties. The identification of a "base" molecule from screening that can be used for further fragment-oriented design is a key aspect of this methodology.

Quantitative Structure-Activity Relationship (QSAR) Derivation

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

For analogues of this compound, QSAR studies have been performed to understand the chemical features that contribute to their inhibitory activity against c-Met kinase. In one such study on 3-fluoro-4-(pyrrolo[2,1-f] researchgate.netsemanticscholar.orgfluorochem.co.uktriazin-4-yloxy)aniline derivatives, a 3D-QSAR model was developed using the Comparative Molecular Similarity Indices Analysis (CoMSIA) method. researchgate.net This model helped to identify the regions around the ligand where steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties are favorable or unfavorable for high inhibitory activity. researchgate.net

The QSAR model provided valuable insights, such as the desirability of hydrophobic groups in certain regions of the allosteric site and the negative impact of positively charged groups near specific residues. researchgate.net Such models are powerful tools for prioritizing the synthesis of new analogues with potentially improved activity.

The table below presents a selection of compounds and their experimental versus predicted inhibitory activities from a QSAR study on c-Met kinase inhibitors.

| Compound | Substituent R1 | Substituent R2 | Substituent R3 | Experimental IC50 (µM) | Predicted IC50 (µM) | Reference |

| A3 | Me | 2-(4-methyl-1-piperazinyl)ethoxy | 2,5-difluorophenyl | 0.04 | 0.05 | researchgate.net |

| A6 | Me | 2-(4-methyl-1-piperazinyl)ethoxy | 5-chloro-2-fluorophenyl | 0.07 | 0.10 | researchgate.net |

| A9 | Me | 3-(dimethylamino)propoxy | 2,6-difluorophenyl | 0.03 | 0.04 | researchgate.net |

| A12 | Me | 2-(4-morpholinyl)ethoxy | 2-(4-fluoroanilino)-2-oxoethyl | 0.13 | 0.18 | researchgate.net |

| A15 | Me | 2-(4-morpholinyl)ethoxy | [(4-fluorophenyl)acetyl]amino | 0.15 | 0.11 | researchgate.net |

Research Applications and Therapeutic Potential of 3 5 Fluoropyridin 2 Yloxy Aniline Analogues

Central Nervous System (CNS) Disorders

Analogues of 3-(5-Fluoropyridin-2-yloxy)aniline have shown considerable promise as modulators of CNS pathways, particularly in the regulation of sleep and their potential to address mood and anxiety disorders.

Modulators for Sleep-Wake Cycle Regulation and Insomnia

A significant area of investigation for this class of compounds has been in the management of insomnia through the antagonism of orexin (B13118510) receptors. The orexin system is a key regulator of wakefulness, and its inhibition can promote sleep. nih.gov

One of the most prominent analogues is [(2R,5R)-5-{[(5-Fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone, also known as Filorexant (MK-6096). nih.gov This compound is a potent dual orexin receptor antagonist (DORA), meaning it blocks both orexin 1 (OX1) and orexin 2 (OX2) receptors. nih.gov

Clinical research has demonstrated the efficacy of Filorexant in treating primary insomnia. A Phase II, double-blind, placebo-controlled study evaluated its effects on sleep parameters in adult patients. nih.govnih.gov The results showed that Filorexant was significantly superior to placebo in improving sleep efficiency at both the beginning of the trial and at the end of the four-week period. nih.govnih.gov Furthermore, higher doses of the compound were effective in reducing the time it takes to fall asleep. nih.govnih.gov The compound was generally well-tolerated by the participants in the study. nih.govnih.gov The development of dual orexin receptor antagonists like Filorexant represents a targeted approach to treating insomnia by modulating the brain's natural sleep-wake signaling pathways. researchgate.netjohnshopkins.edu

Table 1: Clinical Trial Data for Filorexant (MK-6096) in Primary Insomnia A summary of findings from a Phase II clinical study.

| Endpoint | Result | Citation |

| Primary Endpoint | ||

| Sleep Efficiency (Night 1) | Significant improvement vs. placebo | nih.govnih.gov |

| Sleep Efficiency (Week 4) | Significant improvement vs. placebo | nih.govnih.gov |

| Secondary Endpoints | ||

| Wake After Sleep Onset | Significant improvement vs. placebo | nih.govnih.gov |

| Latency to Persistent Sleep | Significant improvement at higher doses (10mg, 20mg) | nih.govnih.gov |

| General Tolerability | Generally well-tolerated | nih.govnih.gov |

Therapeutic Candidates for Neurodegenerative Conditions (e.g., Alzheimer's, Parkinson's Disease)

While the this compound scaffold is a key component in CNS-active compounds, there is limited specific research available in the public domain directly linking its analogues to the treatment of neurodegenerative conditions such as Alzheimer's or Parkinson's disease. General research into pyridine (B92270) analogues and other heterocyclic compounds continues to explore potential therapeutic leads for these complex diseases. nih.govdntb.gov.uamdpi.commdpi.com For instance, various pyridine derivatives have been investigated for their potential as anti-Alzheimer's agents. dntb.gov.ua Similarly, research into inhibitors of monoamine oxidase B (MAO-B) has identified indole-based compounds as potential candidates for Parkinson's disease therapy. mdpi.com However, a direct line of evidence for analogues of this compound in these specific neurodegenerative contexts is not well-documented in current literature.

Potential in Mood and Anxiety Disorders

The orexin system, the primary target for analogues like Filorexant, is also implicated in the regulation of emotion, stress, and motivation. nih.govnih.gov This has led to the investigation of orexin receptor antagonists for their potential therapeutic utility in mood and anxiety disorders. Preclinical and clinical evidence suggests that by antagonizing orexin receptors, these compounds may help in mitigating symptoms of depression and anxiety. nih.govnih.gov

Selective orexin-2 receptor antagonists (SORA2s) and dual orexin receptor antagonists (DORAs) are being explored for their anxiolytic (anti-anxiety) and antidepressant-like effects. nih.gov For example, some studies have shown that orexin receptor antagonists can produce antidepressant-like activity in animal models. nih.gov There is also emerging clinical evidence suggesting that these compounds could improve mood in patients with major depressive disorder, particularly those who also suffer from insomnia. nih.govingentium.comoup.com The mechanism is thought to involve the modulation of brain circuits that are hyperactive in states of stress and anxiety. psychiatrictimes.com While this is a promising area of research, the full potential of this compound analogues and other orexin antagonists in treating mood and anxiety disorders is still under active investigation. nih.govingentium.com

Oncology and Cancer Research

The application of this compound analogues in oncology is a less explored area compared to their role in CNS disorders. However, the broader chemical classes to which these analogues belong, such as pyridine derivatives, are of significant interest in cancer research.

Agents with Anticancer Activity against Various Tumor Cell Lines

There is currently a lack of specific published research demonstrating the anticancer activity of this compound analogues against various tumor cell lines. The broader family of aniline (B41778) derivatives has been a source for the development of new anticancer agents. For example, benzothiazole (B30560) aniline derivatives and their platinum complexes have shown cytotoxic activity against liver, breast, lung, prostate, kidney, and brain cancer cells. nih.gov Similarly, derivatives of natural products like oridonin (B1677485) have been synthesized and shown to possess potent anticancer activity against a variety of tumor cells. nih.gov However, compounds with the specific this compound core have not been prominently featured in the available literature on anticancer agents.

Targeting Kinases in Cancer Pathways (e.g., Pim Kinases, PI3K)

Pim kinases and the PI3K (phosphatidylinositol 3-kinase) pathway are crucial targets in cancer therapy due to their role in cell proliferation, survival, and differentiation. frontiersin.orgnih.govnih.gov Various heterocyclic compounds, including those containing pyridine and pyrazole (B372694) moieties, have been developed as inhibitors of these kinases. nih.govresearchgate.netnih.gov These inhibitors often work by competing with ATP for the binding site on the kinase, thereby blocking its activity. nih.gov

Despite the intense research in this area, there is no direct evidence in the reviewed literature to suggest that analogues of this compound have been specifically developed or proven to be effective inhibitors of Pim kinases or PI3K. The field of kinase inhibitors is vast, with many different chemical scaffolds being explored. frontiersin.orgnih.govnih.gov While pyridine-containing compounds are common, the specific contribution of the this compound moiety to the inhibition of these particular cancer-related kinases has not been established in the public research domain.

Infectious Diseases

The structural framework of this compound has proven to be a versatile starting point for the design of novel agents to combat infectious diseases. Modifications to this core structure have led to the discovery of potent antimalarial, antimicrobial, and antiviral compounds.

Antimalarial Agents

The global challenge of malaria, exacerbated by the rise of drug-resistant parasite strains, necessitates the development of new and effective treatments. In this context, analogues of this compound have been investigated as potential antimalarial agents. While direct studies on this compound itself in malaria are not extensively documented, research into structurally related quinoline (B57606) and acridine (B1665455) derivatives provides valuable insights. For instance, studies on 2-arylvinylquinolines have led to the discovery of compounds with potent, low nanomolar antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. nih.gov One promising compound from this class demonstrated excellent in vivo efficacy in a murine model and transmission-blocking potential. nih.gov Similarly, research on acridine-based antimalarials has shown that specific substitutions on the acridine ring, such as chlorine and methoxy (B1213986) groups, significantly enhance antimalarial activity. mdpi.com These findings underscore the potential of heterocyclic compounds, including those related to this compound, as a source for new antimalarial drug leads.

Antimicrobial Agents (e.g., Antitubercular, Antibacterial)

The fight against bacterial infections, particularly those caused by drug-resistant pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA), is a critical area of research. Analogues of this compound have shown significant promise in this domain.

A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were synthesized and exhibited potent antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov One compound, 7j, was found to be eight times more potent than the commercially available antibiotic linezolid (B1675486) against certain strains. nih.govnih.gov These oxazolidinone derivatives act by inhibiting the initial stages of bacterial protein synthesis, a mechanism that helps to prevent cross-resistance with other antibiotic classes. nih.gov

Furthermore, fluoroquinolone derivatives incorporating a 1-(6-amino-3,5-difluoropyridin-2-yl) moiety have demonstrated considerable activity against M. tuberculosis and methicillin-sensitive Staphylococcus aureus. nih.gov Specifically, compounds 9a-9c from this series showed significant inhibitory action against the MTB H37Rv strain. nih.gov Other research has identified 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives as potent inhibitors of drug-resistant bacteria, with some compounds showing minimum inhibitory concentrations (MICs) as low as 1 to 2 µg/mL against S. aureus strains. nih.gov The antimicrobial activity of these compounds is often enhanced by hydrophobic substituents on the phenyl ring. nih.gov

Research into 5-nitrofuran derivatives has also yielded compounds with powerful antituberculosis activity. nih.gov One such derivative proved to be a more potent inhibitor of M. tuberculosis H37Rv growth in vitro than several first-line drugs. nih.gov These compounds are believed to exert their effect by inhibiting mycobacterial arylamine N-acetyltransferase (NAT), a novel and essential target for the intracellular survival of the bacterium. nih.gov

| Compound Class | Target Organism(s) | Key Findings |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Compound 7j was 8-fold more potent than linezolid. nih.govnih.gov |

| 1-(6-Amino-3,5-difluoropyridin-2-yl)fluoroquinolones | M. tuberculosis, S. aureus | Compounds 9a-9c showed significant antitubercular activity. nih.gov |

| 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles | Drug-resistant bacteria (S. aureus) | MIC values as low as 1-2 µg/mL. nih.gov |

| 3-(5-Nitrofuran-2-yl)prop-2-en-1-one derivatives | M. tuberculosis | Potent inhibition of H37Rv growth, targeting NAT. nih.gov |

Antiviral Agents (e.g., Hepatitis C Virus)

The development of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C Virus (HCV) infection. While specific research on this compound analogues for HCV is limited, the broader field of small molecule HCV inhibitors provides a relevant context. The search for new antiviral molecules is ongoing, with a focus on different stages of the HCV life cycle. nih.gov Studies have shown that combinations of DAAs can achieve a sustained virologic response in patients with HCV genotype 1 infection who did not respond to previous therapies. nih.gov Natural compounds are also being explored for their anti-HCV activity. nih.gov For instance, 3-hydroxy caruilignan C, isolated from Swietenia macrophylla, has been shown to reduce both HCV protein and RNA levels. nih.gov This highlights the potential for discovering novel antiviral agents from diverse chemical scaffolds.

Metabolic and Other Disorders

Beyond infectious diseases, derivatives of this compound are being investigated for their potential to treat metabolic disorders.

Uric Acid Transporter 1 (URAT-1) Inhibitors

Hyperuricemia, a condition characterized by high levels of uric acid in the blood, is a primary cause of gout. The uric acid transporter 1 (URAT1), located in the kidneys, plays a crucial role in the reabsorption of uric acid into the bloodstream. nih.gov Therefore, inhibiting URAT1 is a key therapeutic strategy for managing hyperuricemia. Several drugs, including benzbromarone, lesinurad, and sulfinpyrazone, function as URAT1 inhibitors. nih.govnih.gov Structural studies have revealed how these drugs bind to and stabilize the inward-facing conformation of URAT1, thereby blocking its transport function. nih.govnih.gov While direct research on this compound analogues as URAT-1 inhibitors is not prominent, the established importance of small molecule inhibitors for this target suggests a potential area for future exploration of this chemical class. The development of novel URAT1 inhibitors with improved efficacy and safety profiles remains an active area of research.

Development of Chemical Probes for Biological Research

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The development of fluorescent probes, in particular, allows for the real-time visualization and analysis of cellular processes. Natural products and their synthetic analogues are a rich source for the development of such probes. mdpi.com These fluorescent tools are used to monitor a wide range of biological activities, including enzyme function, signal transduction, and protein transport. mdpi.com For example, fluorescent probes have been developed to track wound healing and to detect specific enzymes involved in disease progression. mdpi.com The structural features of this compound and its derivatives could potentially be incorporated into the design of novel chemical probes for various biological research applications, although specific examples are not yet widely reported.

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Chemotypes and Scaffolds